molecular formula C7H5NOS B160867 5-Thiophen-2-YL-isoxazole CAS No. 138716-44-6

5-Thiophen-2-YL-isoxazole

Cat. No.: B160867
CAS No.: 138716-44-6
M. Wt: 151.19 g/mol
InChI Key: KNRAAHWCKJMGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiophen-2-yl-isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a core scaffold for developing novel therapeutic agents . The compound features an isoxazole ring, a key pharmacophore known for its structural stability and unique electronic properties, linked to a thiophene ring, which enhances lipophilicity and bioavailability . This combined structure is a privileged framework for interacting with diverse biological targets. Recent anti-breast cancer research has identified 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives as a promising class of small-molecule inhibitors targeting Estrogen Receptor Alpha (ERα) . In vitro studies against MCF-7 breast cancer cell lines have revealed potent compounds, such as TTI-6, with IC50 values as low as 1.91 µM . The mechanism of action involves inducing apoptotic cell death and inhibiting the ERα receptor, a crucial target in approximately 70-75% of breast cancers . Structure-Activity Relationship (SAR) studies highlight that the unsubstituted thiophene ring at the 5th position of the isoxazole core is essential for this superior anti-cancer activity . Beyond oncology, isoxazole derivatives demonstrate potent immunosuppressive properties . Research on human peripheral blood mononuclear cells (PBMCs) shows that certain isoxazole compounds can effectively inhibit phytohemagglutinin A-induced lymphocyte proliferation and the production of pro-inflammatory cytokines like TNF-α . The immunosuppressive action is linked to the induction of a pro-apoptotic pathway, as evidenced by increased expression of caspases and Fas in Jurkat T-cells . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the relevant Safety Data Sheets (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRAAHWCKJMGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiophen-2-YL-isoxazole can be achieved through several methods. One common approach involves the reaction of chalcone dibromides with hydroxylamine hydrochloride under basic conditions. The use of potassium hydroxide (KOH) as a base yields mixtures of isomeric isoxazoles, with the desired this compound being the major product . Another method involves the reaction of thiophene-containing 1,3-diketones with hydroxylamine hydrochloride, which also produces the target compound in good yields .

Industrial Production Methods

Industrial production of this compound typically employs scalable synthetic routes that ensure high yields and purity. Microwave-assisted synthesis has been reported as an efficient method for producing 5-substituted isoxazoles, including this compound. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation, significantly reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

5-Thiophen-2-YL-isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted isoxazole and thienyl derivatives.

Scientific Research Applications

Chemical Applications

5-Thiophen-2-YL-isoxazole serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reaction Type Products Formed
OxidationOxidized derivatives of the isoxazole ring
ReductionReduced isoxazole derivatives
SubstitutionSubstituted isoxazole and thienyl derivatives

The compound's ability to act as a ligand in coordination chemistry enhances its utility in synthesizing metal complexes and catalysts.

Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various isoxazole derivatives against biofilm-forming pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, revealing promising antimicrobial activity with low cytotoxic effects .

Anticancer Properties

This compound has shown potential in cancer research. Compounds derived from it have been tested for their anticancer effects against various cell lines. A notable study reported that certain derivatives exhibited IC50 values as low as 2.63 μM against breast adenocarcinoma cells, indicating potent anticancer activity .

Compound IC50 (μM) Target Cell Line
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole2.63MCF-7 (breast cancer)
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole3.09MCF-7 (breast cancer)

These findings suggest that the compound could be a valuable candidate for developing new anticancer therapies.

Medical Applications

In medicine, this compound is being investigated for its potential therapeutic effects:

  • Anti-inflammatory : The compound has been studied for its ability to inhibit inflammatory pathways.
  • Analgesic : Its analgesic properties are being explored to develop new pain relief medications.
  • Anticonvulsant : Preliminary studies suggest potential anticonvulsant activity, making it relevant in epilepsy research .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in:

  • Material Science : It is explored for creating advanced materials with specific thermal and mechanical properties, suitable for coatings and polymers.
  • Agricultural Chemistry : The compound enhances the efficacy of agrochemicals, improving the bioavailability of active ingredients in pesticides and herbicides .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various isoxazole derivatives against chronic wound pathogens. The results indicated that certain derivatives significantly reduced biofilm formation without cytotoxic effects on fibroblasts, highlighting their potential as antiseptic agents in wound care .

Case Study 2: Anticancer Activity

In a targeted investigation on breast cancer cell lines, several derivatives of this compound were synthesized and evaluated for their anticancer properties. The lead compound demonstrated remarkable potency, leading to further exploration into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 5-Thiophen-2-YL-isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . It may also interact with receptors in the central nervous system, contributing to its anticonvulsant and analgesic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 5-Thiophen-2-YL-isoxazole include derivatives with modified substituents or heterocyclic systems (Table 1). These variations influence reactivity, solubility, and biological activity:

Table 1: Structural Analogs of this compound

Compound Name CAS Number Substituent/Ring Variation Similarity Score Key Properties/Implications
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate 90924-54-2 Ethyl ester at C3 0.98 Enhanced lipophilicity for membrane penetration
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid 763109-71-3 Carboxylic acid at C3 0.95 Increased acidity; potential for salt formation
Methyl 5-phenylisoxazole-3-carboxylate 51677-09-9 Phenyl at C5 0.67 Reduced π-conjugation; altered steric bulk
Methyl 5-(furan-2-yl)isoxazole-3-carboxylate 33545-41-4 Furan at C5 0.67 Oxygen’s electronegativity reduces electron density vs. thiophene
5-(Thiazol-2-yl)isoxazole-3-carboxylic acid 933759-69-4 Thiazole at C5 0.66 Additional nitrogen may enhance H-bonding

Electronic and Reactivity Differences

  • Thiophene vs. Phenyl: The sulfur atom in thiophene increases electron richness compared to phenyl, improving interactions with electron-deficient targets.
  • Thiophene vs. Furan : Furan’s oxygen atom is more electronegative than sulfur, leading to weaker aromaticity and reduced stability in acidic conditions. Thiophene derivatives are generally more thermally stable .
  • Thiazole Substitution : Replacing thiophene with thiazole introduces a basic nitrogen, enabling protonation at physiological pH. This could enhance solubility but alter pharmacokinetics .

Biological Activity

5-Thiophen-2-YL-isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Pharmacological Properties

This compound derivatives have been studied for various biological activities, including:

  • Anti-inflammatory Activity : Research indicates that isoxazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating several substituted isoxazole derivatives, compounds demonstrated notable inhibition of cyclooxygenase (COX-1/2) enzymes, which are critical targets in inflammation pathways. The most effective derivatives showed up to 76% edema inhibition in laboratory models .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties. For instance, the compound's structural modifications have led to enhanced activity against various bacterial strains, indicating its potential as a broad-spectrum antibacterial agent .
  • Anticancer Potential : Isoxazole derivatives, including those based on this compound, have been investigated for their anticancer properties. Certain compounds have demonstrated cytotoxic effects against breast cancer cell lines, suggesting their utility in cancer therapy .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory processes, such as COX-2. Molecular docking studies reveal strong binding affinities with active site residues, which correlates with observed anti-inflammatory effects .
  • Cell Signaling Modulation : The compound may influence various signaling pathways within cells, particularly those related to inflammation and cell proliferation. This modulation can lead to altered cellular responses and therapeutic outcomes.

Case Study 1: Anti-inflammatory Effects

A study synthesized thirteen substituted isoxazole derivatives and assessed their anti-inflammatory potential using an animal model. The results indicated that certain compounds (5b, 5c, and 5d) exhibited significant anti-inflammatory activity with low toxicity profiles. The binding affinity of these compounds to COX-2 further supports their therapeutic potential in treating inflammatory diseases .

Case Study 2: Anticancer Activity

In another investigation focusing on breast cancer cell lines (MCF-7 and MDA-MB-468), selected isoxazole derivatives were evaluated for their cytotoxic effects. Compounds displayed significant antiproliferative activity, with some achieving IC50 values below 10 µM. This highlights the potential of these compounds as candidates for further development in cancer therapeutics .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-MethylisoxazolecarboxamideIsoxazole ring without cyclopropyl groupModerate antibacterial activity
5-(Thiophen-2-yl)isoxazolecarboxylic acidLacks the cyclopropyl substituentAnti-inflammatory properties
N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamideIsoxazole ring with cyclopropyl and thiopheneInduces neuronal differentiation

This table illustrates how structural variations influence the biological activity of isoxazole derivatives.

Q & A

Q. How are pharmacological studies designed to balance efficacy and toxicity?

  • Methodological Answer :
  • Dose-response curves : Identify LD₅₀ and therapeutic index (TI) in murine models.
  • Metabolic profiling : Use LC-MS to detect hepatotoxic metabolites (e.g., epoxide intermediates).
  • Effort-exertion models : Link dosing schedules to physiological strain thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Thiophen-2-YL-isoxazole
Reactant of Route 2
Reactant of Route 2
5-Thiophen-2-YL-isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.